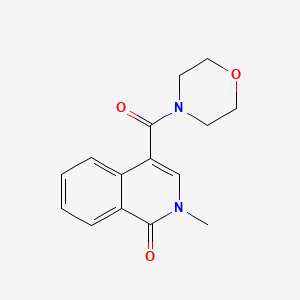
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives often involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound, the synthesis might involve the following steps:
Coupling Reaction: Combining 1,2-dihydro-2-methyl-1-oxo-4-isoquinoline with morpholine under specific conditions.
Cyclization: Formation of the morpholine ring through intramolecular reactions.
Reduction: Final reduction steps to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex morpholine derivatives typically involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The isoquinolinyl group can enhance its binding affinity to certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(2-methyl-1-propenyl)-: Another morpholine derivative with a different substituent group.
Morpholine, 4-methyl-: A simpler morpholine derivative with a single methyl group.
Uniqueness
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is unique due to the presence of the isoquinolinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
148581-49-1 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-methyl-4-(morpholine-4-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C15H16N2O3/c1-16-10-13(15(19)17-6-8-20-9-7-17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3 |
InChI Key |
NPHAJQZQROIFCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















